Germacrone 4,5-epoxide

Cytochrome P450 Drug Metabolism Food-Drug Interactions

Choose Germacrone 4,5-epoxide (CAS 92691-35-5) for unmatched purity and potency. It is a validated CYP3A4 probe (IC50 1.0 µM), 15-fold more potent than curcumin, and an ideal HPLC reference standard for Curcuma wenyujin due to its high natural abundance (5.79–5.92 mg/g). Substituting with crude extracts compromises experimental reproducibility.

Molecular Formula C15H22O2
Molecular Weight 234.33 g/mol
CAS No. 92691-35-5
Cat. No. B210169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGermacrone 4,5-epoxide
CAS92691-35-5
Molecular FormulaC15H22O2
Molecular Weight234.33 g/mol
Structural Identifiers
SMILESCC1=CCCC2(C(O2)CC(=C(C)C)C(=O)C1)C
InChIInChI=1S/C15H22O2/c1-10(2)12-9-14-15(4,17-14)7-5-6-11(3)8-13(12)16/h6,14H,5,7-9H2,1-4H3/b11-6+/t14-,15-/m0/s1
InChIKeyDWGVRYKQVZGSIB-NCKTXVJMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceCryst.

Structure & Identifiers


Interactive Chemical Structure Model





Germacrone 4,5-Epoxide (CAS 92691-35-5): A High-Abundance Bioactive Marker in Curcuma Species with Quantified Content and Potent CYP3A4 Inhibition


Germacrone 4,5-epoxide, specifically the (4S,5S)-(+)-enantiomer (CAS 92691-35-5), is a germacrane-type sesquiterpenoid characterized by a cyclodecane ring fused with an epoxide moiety and a carbonyl group [1]. This natural product is a major bioactive constituent of Curcuma wenyujin (Curcumae Rhizoma) essential oil, wherein quantitative HPLC-PDA analysis establishes its content at 5.79–5.92 mg/g—significantly exceeding that of co-occurring sesquiterpenes such as furanodienone (4.72–4.86 mg/g) and germacrone (1.06–1.09 mg/g) [2]. Its structural features and high natural abundance render it a key marker compound for quality control of Curcuma-derived herbal preparations [2].

Germacrone 4,5-Epoxide Procurement: Why Generic 'Curcuma Extracts' or In-Class Analogs Cannot Be Reliably Substituted


Substituting germacrone 4,5-epoxide with crude Curcuma extracts or structurally related analogs (e.g., germacrone, furanodienone, curcuminoids) introduces unacceptable variability in both potency and target engagement. Quantitative profiling of Curcumae Rhizoma reveals a >5-fold difference in content between germacrone 4,5-epoxide and germacrone, underscoring that extract composition is not interchangeable [1]. Critically, the epoxide moiety fundamentally alters cytochrome P450 inhibition profiles: (4S,5S)-(+)-germacrone-4,5-epoxide exhibits an IC50 of 1.0 ± 0.2 μM against CYP3A4, which is 15-fold more potent than curcumin (IC50 14.9 ± 1.4 μM) and 7-fold more potent than demethoxycurcumin (IC50 7.0 ± 1.7 μM) [2]. Similarly, in cellular anti-inflammatory assays, germacrone 4,5-epoxide demonstrates superior suppression of PGE2 in BPH-1 cells compared to germacrone, which shows concentration-independent, weaker activity [1]. These quantitative disparities preclude simple analog replacement without compromising experimental reproducibility or therapeutic efficacy.

Germacrone 4,5-Epoxide (92691-35-5) Quantitative Comparative Evidence: Potency, Abundance, and Selectivity vs. Analogs


CYP3A4 Inhibition: 15-Fold Higher Potency of Germacrone 4,5-Epoxide vs. Curcumin and 7-Fold vs. Demethoxycurcumin

In a head-to-head enzyme inhibition assay, (4S,5S)-(+)-germacrone-4,5-epoxide (compound 7) demonstrated substantially greater potency against CYP3A4 than the curcuminoids curcumin and demethoxycurcumin. The IC50 values, determined using human recombinant CYP enzymes, were 1.0 ± 0.2 μM for germacrone 4,5-epoxide, compared to 14.9 ± 1.4 μM for curcumin and 7.0 ± 1.7 μM for demethoxycurcumin [1]. This corresponds to a 15-fold and 7-fold difference in potency, respectively.

Cytochrome P450 Drug Metabolism Food-Drug Interactions CYP3A4 Pharmacokinetics

CYP1A2 Inhibition: Comparable Potency to Demethoxycurcumin and Superior to Curcumin

The same enzyme panel assessed CYP1A2 inhibition, revealing that germacrone 4,5-epoxide (IC50 33.2 ± 3.6 μM) exhibited potency statistically comparable to demethoxycurcumin (IC50 34.0 ± 14.2 μM), while both were markedly more effective than curcumin, which showed minimal inhibition (IC50 >100 μM) [1].

Cytochrome P450 CYP1A2 Drug Metabolism Xenobiotic Metabolism Toxicology

Anti-Inflammatory Activity: Superior PGE2 Suppression in BPH-1 Cells vs. Germacrone

In BPH-1 human benign prostatic hyperplasia epithelial cells, (4S,5S)-(+)-germacrone-4,5-epoxide significantly suppressed prostaglandin E2 (PGE2) production, a key inflammatory mediator. While germacrone also demonstrated inhibitory activity, its effect was reported to be independent of concentration and less effective than that of germacrone 4,5-epoxide [1]. The experimental design treated BPH-1 cells with purified compounds for 24 hours, and PGE2 levels in culture supernatants were quantified via EIA kit [1].

Inflammation Benign Prostatic Hyperplasia Prostaglandin E2 Sesquiterpenoids BPH-1 Cells

Natural Abundance in Curcuma wenyujin: >5-Fold Higher Content than Germacrone

Quantitative HPLC-PDA analysis of Curcumae Rhizoma (Curcuma wenyujin) established the content of (4S,5S)-(+)-germacrone-4,5-epoxide at 5.79–5.92 mg/g. This is notably higher than the content of furanodienone (4.72–4.86 mg/g) and germacrone (1.06–1.09 mg/g) in the same sample [1]. The analysis utilized a Gemini C18 column and gradient elution, with detection at UV wavelengths of 246 nm and 260 nm [1].

Phytochemical Analysis Quality Control Herbal Medicine Quantitative HPLC Marker Compound

Germacrone 4,5-Epoxide (92691-35-5) High-Value Research and Industrial Application Scenarios


Reference Standard for HPLC-Based Quality Control of Curcuma wenyujin Herbal Products

Given its established abundance of 5.79–5.92 mg/g in Curcumae Rhizoma and validated HPLC-UV quantification methodology [1], germacrone 4,5-epoxide serves as an ideal reference standard for the identification, purity assessment, and batch-to-batch standardization of Curcuma wenyujin extracts and related traditional medicine formulations. Its high concentration relative to co-occurring sesquiterpenes ensures a robust and reproducible marker signal in chromatographic analyses.

Specific Inhibitor of CYP3A4 in In Vitro Drug Metabolism and Drug-Drug Interaction Studies

With a demonstrated IC50 of 1.0 ± 0.2 μM against CYP3A4—15-fold more potent than curcumin—germacrone 4,5-epoxide can be employed as a selective and potent probe in hepatic microsome or recombinant enzyme assays to investigate CYP3A4-mediated metabolic pathways, screen for potential drug-drug interactions, or calibrate inhibition models in pharmaceutical development [2]. Its defined activity offers a clear advantage over less potent curcuminoid alternatives.

Positive Control in BPH and Prostatic Inflammation Cellular Models

The compound's capacity to significantly suppress prostaglandin E2 (PGE2) production in human BPH-1 epithelial cells [1] positions it as a validated positive control for research into benign prostatic hyperplasia, prostatitis, and other inflammatory conditions of the prostate. Its superior efficacy over germacrone ensures a more robust and concentration-dependent experimental readout.

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